molecular formula C20H14F3N5OS B2826625 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 893931-14-1

2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2826625
CAS No.: 893931-14-1
M. Wt: 429.42
InChI Key: CVBRQNMLKISSQZ-UHFFFAOYSA-N
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Description

2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a pyrazolo[3,4-d]pyrimidine core, a phenyl group, and a trifluoromethyl-substituted phenylacetamide moiety, making it a subject of interest in medicinal chemistry and material science.

Mechanism of Action

Target of Action

The compound, 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide, is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines have been identified as kinase inhibitors, targeting a range of diseases, including cancer . They have been found to inhibit the cyclin-dependent kinase (CDK) 4/cyclin D1 complex-mediated phosphorylation of a protein substrate . They also show inhibitory activity against the epidermal growth factor receptor (EGFR), the fibroblast growth factor receptor (FGFR), the insulin receptor (IR), and the vascular endothelial growth factor receptor (VEGFR) .

Mode of Action

This compound mimics the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This interaction inhibits the kinase activity, leading to a decrease in the phosphorylation of the protein substrate . The compound’s activity and selectivity can be directed to multiple oncogenic targets through focused chemical modification .

Biochemical Pathways

The inhibition of kinase activity by this compound affects various biochemical pathways. For instance, the inhibition of CDK4/cyclin D1 complex can lead to the arrest of cell cycle progression . The compound’s inhibitory activity against EGFR, FGFR, IR, and VEGFR can affect multiple signaling pathways involved in cell proliferation, survival, and angiogenesis .

Result of Action

The compound exhibits cytotoxic activity against various cancer cell lines . It inhibits cell cycle progression and induces apoptosis in cancer cells . It also significantly induces caspase-3 activation and suppresses NF-κB and IL-6 activation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether formation: The pyrazolo[3,4-d]pyrimidine core is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide formation: Finally, the compound is reacted with 4-(trifluoromethyl)phenylacetyl chloride in the presence of a base to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylphenyl)acetamide
  • 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-chlorophenyl)acetamide

Uniqueness

The presence of the trifluoromethyl group in 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs.

Properties

IUPAC Name

2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N5OS/c21-20(22,23)13-6-8-14(9-7-13)27-17(29)11-30-19-16-10-26-28(18(16)24-12-25-19)15-4-2-1-3-5-15/h1-10,12H,11H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBRQNMLKISSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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